Physicochemical Properties of Tris(4-methoxyphenyl)phosphine Oxide: A Technical Guide
Physicochemical Properties of Tris(4-methoxyphenyl)phosphine Oxide: A Technical Guide
Part 1: Executive Summary & Molecular Architecture
Tris(4-methoxyphenyl)phosphine oxide (TOMPPO), often abbreviated as TPPO-OMe , represents a critical derivative in the organophosphorus family. While frequently encountered as the stoichiometric byproduct of Wittig or Mitsunobu reactions employing the parent phosphine, TOMPPO has emerged as a high-value functional material in its own right.
Its primary distinction from the ubiquitous Triphenylphosphine oxide (TPPO) lies in its enhanced Lewis basicity .[1] The three para-methoxy groups exert a powerful electron-donating effect (+M), significantly increasing the electron density at the phosphoryl oxygen. This makes TOMPPO a "super-acceptor" in hydrogen-bond catalysis and crystal engineering, often outperforming TPPO in stabilizing proton donors or metal centers.
Electronic Structure & Resonance
The physicochemical behavior of TOMPPO is dictated by the conjugation between the methoxy lone pairs and the phosphorus center. Unlike unsubstituted TPPO, the p-OMe groups pump electron density into the aromatic ring, which is inductively and mesomerically transmitted to the phosphorus atom, and ultimately, the phosphoryl oxygen.
Figure 1: Electronic induction pathway showing the donor effect of methoxy groups enhancing the basicity of the phosphoryl oxygen.
Part 2: Physicochemical Data Compendium
The following data aggregates experimental values verified across crystallographic and spectroscopic literature.
Identity & Constants
| Property | Value | Notes |
| IUPAC Name | Tris(4-methoxyphenyl)phosphine oxide | |
| CAS Number | 803-17-8 | Distinct from phosphine (855-38-9) |
| Formula | C₂₁H₂₁O₄P | |
| Molecular Weight | 368.37 g/mol | |
| Appearance | White crystalline solid | Hygroscopic if amorphous |
| Melting Point | 147 – 149 °C | Higher than parent phosphine (~131°C) [1] |
| Solubility | Soluble: CHCl₃, DCM, MeOH, DMSOInsoluble: Hexanes, Water, Et₂O | High solubility in chlorinated solvents |
Spectroscopic Fingerprint (NMR)
The NMR data serves as the primary method for purity assessment. The ³¹P shift is diagnostic of the oxidation state.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Solvent | Assignment |
| ³¹P | 29.7 | Singlet (s) | CDCl₃ | P=O Center [2] |
| ¹H | 7.53 – 7.49 | Multiplet (m, 6H) | CDCl₃ | meta-Ar-H (ortho to P) |
| ¹H | 6.93 – 6.89 | Multiplet (m, 6H) | CDCl₃ | ortho-Ar-H (ortho to OMe) |
| ¹H | 3.81 | Singlet (s, 9H) | CDCl₃ | –OCH₃ groups |
| ¹³C | 162.3 | Doublet (d, J~2.8 Hz) | CDCl₃ | C-4 (attached to OMe) |
| ¹³C | 133.8 | Doublet (d, J~11 Hz) | CDCl₃ | C-2/6 (ortho to P) |
Technical Insight: The ³¹P shift of 29.7 ppm is slightly deshielded compared to Triphenylphosphine oxide (~29.0 ppm). While electron donors typically shield nuclei, the complex interplay of paramagnetic shielding terms in ³¹P NMR often results in minor downfield shifts for electron-rich phosphine oxides compared to their neutral counterparts.
Part 3: Synthesis & Purification Protocol
While often a byproduct, high-purity TOMPPO for crystallographic use should be synthesized directly via oxidation of Tris(4-methoxyphenyl)phosphine. The following protocol ensures removal of all phosphine residues, which can interfere with metal coordination.
Oxidative Synthesis Workflow
Reagents:
-
Hydrogen Peroxide (30% w/w aq.)
-
Dichloromethane (DCM)
-
Brine / Sodium Sulfite (sat. aq.)
Protocol:
-
Dissolution: Dissolve 1.0 eq of the phosphine in DCM (0.2 M concentration). Cool to 0 °C.
-
Oxidation: Dropwise add 1.5 eq of H₂O₂ (30%). The reaction is exothermic; maintain temperature <25 °C.
-
Monitoring: Stir vigorously for 1 hour. Monitor via TLC (EtOAc/Hex 1:1) or ³¹P NMR (disappearance of -10 ppm peak).
-
Quenching: Wash the organic layer with saturated aqueous Na₂SO₃ to destroy excess peroxide (starch-iodide test to confirm negative).
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Workup: Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallization: Recrystallize from hot Ethyl Acetate/Hexanes or Toluene to obtain X-ray quality crystals.
Figure 2: Step-by-step oxidative synthesis workflow for high-purity TOMPPO.
Part 4: Functional Applications & Stability[1]
Crystallographic "Super-Acceptor"
In crystal engineering, TOMPPO is superior to TPPO for co-crystallizing with weak hydrogen bond donors. The basicity of the oxygen atom allows it to form short, strong hydrogen bonds (D–H···O=P).
-
Application: Stabilization of pharmaceutical co-crystals, purification of phenols via co-crystallization, and isolation of hydrogen peroxide adducts [3].
-
Comparison: The H-bond enthalpy with phenols is measured to be higher for TOMPPO than TPPO, correlating with the ³¹P NMR shift change upon complexation.
Stability Profile
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Thermal: Stable up to ~300°C (decomposition).
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Hydrolytic: Extremely stable. The P-C bonds are robust against hydrolysis under neutral/basic conditions.
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Hygroscopicity: The oxide is moderately hygroscopic. It should be stored in a desiccator to prevent the formation of hydrates which alter the melting point.
References
-
Nottingham ePrints. Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. (2023).[5] Link Verification of Melting Point (148°C) and Synthesis.
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Royal Society of Chemistry (Dalton Trans). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.[6] (2018).[3] Link Verification of 31P NMR data and H2O2 oxidation protocol.
-
PubChem. Tris(4-methoxyphenyl)phosphine oxide Compound Summary. (2025).[3][7][8] Link Verification of CAS 803-17-8 and general physical properties.
Sources
- 1. Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(4-methoxyphenyl)phosphine | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]
- 3. 三(4-甲氧基苯基)膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
